
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine is a unique organic compound characterized by its multiple triple bonds and a central amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine typically involves the coupling of appropriate precursors under controlled conditions. One common method involves the reaction of propargyl bromide with sodium acetylide to form the intermediate, which is then further reacted with an amine source to yield the final product. The reaction conditions often require the use of a solvent like tetrahydrofuran (THF) and a catalyst such as copper(I) chloride to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as flash distillation and gas-liquid chromatography (GLC) to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the amine group is replaced by other functional groups .
Scientific Research Applications
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine involves its interaction with molecular targets through its multiple triple bonds and amine group. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, thereby exerting its effects. The specific pathways involved depend on the context of its application, such as its role in biological systems or material science .
Comparison with Similar Compounds
Similar Compounds
1,4-Pentadiyne: A structural isomer with similar triple bond characteristics but different reactivity.
Penta-1,3-diyne: Another isomer with a different arrangement of triple bonds.
1,4-Pentadien-3-one: A compound with a similar carbon backbone but different functional groups
Uniqueness
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diamine is unique due to its combination of multiple triple bonds and an amine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
823813-96-3 |
|---|---|
Molecular Formula |
C10H6N2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-penta-1,4-diyn-3-ylidenepenta-1,4-diyne-1,5-diamine |
InChI |
InChI=1S/C10H6N2/c1-3-9(4-2)10(5-7-11)6-8-12/h1-2H,11-12H2 |
InChI Key |
FHXMSADBVMPHME-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=C(C#CN)C#CN)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


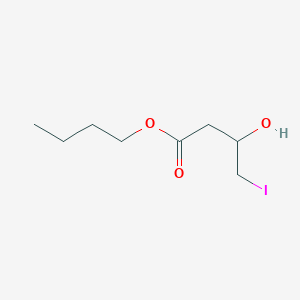

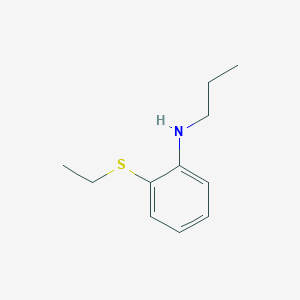
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
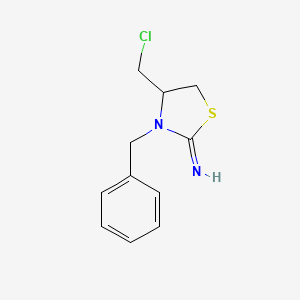
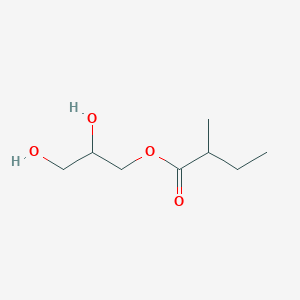
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)
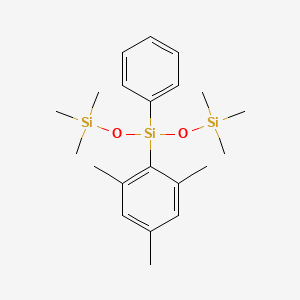
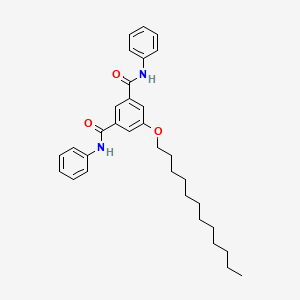

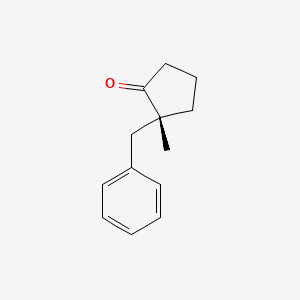
![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)
